![molecular formula C10H10N2O2 B3114811 2,4-Dimethoxyquinazoline CAS No. 2050-42-2](/img/structure/B3114811.png)
2,4-Dimethoxyquinazoline
Descripción general
Descripción
2,4-Dimethoxyquinazoline belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O2 . It consists of a quinazoline core, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . The InChI Code is 1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 .Aplicaciones Científicas De Investigación
Alpha-Adrenoceptor Antagonists and Antihypertensive Agents
2,4-Dimethoxyquinazoline derivatives have been extensively studied for their potential as alpha-adrenoceptor antagonists and antihypertensive agents. Research conducted by Campbell et al. (1987) synthesized a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6, 7-dimethoxyquinazoline derivatives. These compounds showed significant binding affinity for alpha 1-adrenoceptors, indicating their potential for treating hypertension (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Antimalarial Drug Lead
6,7-Dimethoxyquinazoline-2,4-diamines, a class of compounds derived from this compound, have shown promising antimalarial activity. Mizukawa et al. (2021) synthesized and evaluated about 150 different 6,7-dimethoxyquinazoline-2,4-diamines. They discovered compounds with high antimalarial activity, marking them as potential antimalarial drug leads (Mizukawa et al., 2021).
Selective Inhibition of VEGFR-2 Tyrosine Kinase
Garofalo et al. (2011) explored the impact of substituting 6,7-dimethoxyquinazoline derivatives with aryloxy groups. These compounds emerged as selective inhibitors of the VEGFR-2 tyrosine kinase enzyme, with significant potential in treating cancer (Garofalo, Goossens, Six, Lemoine, Ravez, Farce, & Depreux, 2011).
Inhibitor of Histone Lysine Methyltransferase G9a
Liu et al. (2009) discovered that 2,4-diamino-6,7-dimethoxyquinazoline derivatives are potent and selective inhibitors of G9a, a histone lysine methyltransferase. This finding is significant for understanding chromatin remodeling and has implications for cancer research (Liu, Chen, Allali-Hassani, Quinn, Wasney, Dong, Barsyte, Kozieradzki, Senisterra, Chau, Siarheyeva, Kireev, Jadhav, Herold, Frye, Arrowsmith, Brown, Simeonov, Vedadi, & Jin, 2009).
Synthesis and Antihypertensive Activity
Sekiya et al. (1983) developed a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, evaluating their antihypertensive activity. This research contributes to the understanding of the structure-activity relationship in antihypertensive drug development (Sekiya, Hiranuma, Hata, Mizogami, Hanazuka, & Yamada, 1983).
Efficient Synthesis Using Carbon Dioxide
Patil et al. (2008) developed a protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, including 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, using carbon dioxide. This method offers a green chemistry approach to synthesizing key intermediates for various drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .
Mode of Action
This compound interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .
Biochemical Pathways
The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .
Pharmacokinetics
Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The inhibition of G9a by this compound can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .
Propiedades
IUPAC Name |
2,4-dimethoxyquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMPNMUBCAPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313337 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2050-42-2 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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